molecular formula C24H17BrN4O3 B2533237 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1189716-81-1

2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2533237
CAS No.: 1189716-81-1
M. Wt: 489.329
InChI Key: QHYTWFHCLRZNFW-UHFFFAOYSA-N
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Description

2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one apart is its combination of a bromophenyl group with an oxadiazole ring and a methoxyphenyl group.

Properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O3/c1-31-18-11-9-15(10-12-18)22-19-7-2-3-8-20(19)24(30)29(27-22)14-21-26-23(28-32-21)16-5-4-6-17(25)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYTWFHCLRZNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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